2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromo-substituted benzene ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan and pyridine rings can participate in redox reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the furan and pyridine rings.
Scientific Research Applications
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Shares a similar structure but lacks the methoxy group.
N-(5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide: Similar but without the bromo group.
Uniqueness
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is unique due to the presence of both the bromo and methoxy groups, which can significantly influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s potential in various applications, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-15-2-3-17(19)16(7-15)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXPBOOCLMUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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